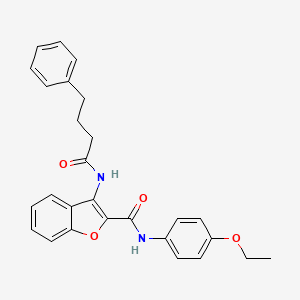

N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

Description

N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 4-ethoxyphenyl group attached to the carboxamide nitrogen and a 4-phenylbutanamido substituent at the 3-position of the benzofuran core.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c1-2-32-21-17-15-20(16-18-21)28-27(31)26-25(22-12-6-7-13-23(22)33-26)29-24(30)14-8-11-19-9-4-3-5-10-19/h3-7,9-10,12-13,15-18H,2,8,11,14H2,1H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNJOSBIWZEARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzofuran core : A bicyclic structure that contributes to its pharmacological properties.

- Amide linkage : Connecting the phenylbutanamide side chain to the benzofuran, enhancing its interaction with biological targets.

- Ethoxy substitution : The presence of an ethoxy group on the phenyl ring may influence lipophilicity and bioavailability.

Research suggests that compounds similar to N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that benzofuran derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and MAPK .

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators, suggesting a potential therapeutic application in chronic inflammatory diseases .

- Antimicrobial Properties : The structural features of benzofuran derivatives often correlate with antimicrobial activity, making them potential candidates for treating infections caused by resistant strains .

1. Anticancer Studies

A study focusing on related benzofuran compounds showed that they could suppress the growth of various cancer cell lines. The mechanism involved the downregulation of integrins associated with metastasis and modulation of epithelial-mesenchymal transition (EMT) markers. For example, a derivative was found to significantly reduce MMP-9 expression, which is crucial for tumor invasion .

2. Anti-inflammatory Mechanisms

In vitro studies have highlighted the anti-inflammatory potential of benzofuran derivatives. One study reported that certain compounds inhibited the production of TNF-alpha and IL-6 in macrophages, indicating their role in mediating inflammatory responses .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran | Dimethyl-substituted phenyl group | Anticancer properties |

| N-(4-methoxyphenyl)-3-(3-methylbutanamido)benzofuran | Methoxy-substituted phenyl group | Anti-inflammatory effects |

| N-(4-fluorophenyl)-3-(cyclohexanamido)benzofuran | Fluorinated phenyl group | Antimicrobial activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide with related benzofuran and benzamide derivatives, focusing on structural variations, physicochemical properties, and inferred biological implications.

Structural and Substituent Analysis

Key Observations

Substituent Effects on Lipophilicity and Solubility: The target compound’s 4-ethoxyphenyl and 4-phenylbutanamido groups confer moderate lipophilicity, favoring membrane permeability while avoiding excessive hydrophobicity. In contrast, halogenated analogs (e.g., Compounds B and C) exhibit higher logP due to bromo/fluoro substituents, which may improve target binding but reduce aqueous solubility . Alkoxy variations (e.g., ethoxy vs.

Functional Group Impact on Bioactivity: The hydroxyethylamino group in Compound B enhances solubility and hydrogen-bonding capacity, which could improve pharmacokinetics compared to the target compound’s phenylbutanamido chain . Abexinostat’s dimethylaminomethyl and hydroxycarbamoyl groups enable dual functionality: enhanced blood-brain barrier penetration and histone deacetylase (HDAC) inhibition via zinc chelation, a mechanism absent in the target compound .

Ethoxy groups are less prone to rapid oxidative metabolism compared to methoxy groups, suggesting improved metabolic stability for the target compound relative to ’s methoxy analog .

Q & A

What are the optimal synthetic routes for N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, and how can reaction yields be improved?

The synthesis typically involves multi-step processes, including benzofuran-2-carboxylic acid preparation, Pd-catalyzed C-H arylation, and transamidation reactions . Key challenges include low yields (e.g., 45% in analogous syntheses ) and purification complexities. Optimization strategies:

- Catalyst screening : Use Pd(OAc)₂ with ligands like XPhos for improved regioselectivity.

- One-pot reactions : Combine amidation and arylation steps to reduce intermediate isolation .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

How can structural characterization of this compound address discrepancies in reported spectral data?

Advanced analytical techniques are critical:

- NMR : Compare and chemical shifts with structurally similar benzofuran carboxamides (e.g., δ 7.43–8.69 ppm for aromatic protons ).

- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 425.91 for analogs ).

- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

What biological targets are plausible for this compound, and how can binding assays be designed?

Piperazine-containing benzofuran analogs show affinity for serotonin/dopamine receptors . Suggested approaches:

- In silico docking : Screen against GPCR libraries using the ethoxyphenyl group as a pharmacophore anchor.

- Radioligand displacement assays : Use -labeled antagonists (e.g., ketanserin for 5-HT receptors).

- Functional assays : Measure cAMP inhibition in HEK293 cells expressing target receptors.

How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?

Focus on modular substitutions:

- Phenylbutanamido chain : Replace with alkyl/heteroaryl groups to modulate lipophilicity.

- Ethoxyphenyl moiety : Explore halogenation (e.g., Cl, F) to enhance metabolic stability .

- Benzofuran core : Introduce electron-withdrawing groups (NO, CN) to alter electronic properties .

How should researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. higher literature values)?

Analyze variables causing yield discrepancies:

- Temperature : Higher temps (80–100°C) may improve transamidation efficiency but risk decomposition .

- Catalyst loading : Optimize Pd catalyst (0.5–2 mol%) to balance cost and reactivity .

- Workup protocols : Use gradient silica gel chromatography or recrystallization for purity ≥98% .

What advanced coupling strategies are viable for derivatizing the benzofuran core?

- Suzuki-Miyaura cross-coupling : Attach boronic acids to the benzofuran C-3 position using Pd(PPh)/KCO .

- Buchwald-Hartwig amination : Introduce amino groups for water-soluble derivatives .

- Click chemistry : Azide-alkyne cycloaddition to append triazole moieties for imaging probes .

How can HPLC methods be validated for purity assessment?

- Column selection : C18 columns with 5 µm particle size for baseline separation.

- Mobile phase : Acetonitrile/water (70:30) + 0.1% TFA to minimize peak tailing .

- Detection : UV at 254 nm (aromatic absorption) with retention time comparison to standards .

What pharmacokinetic assays are recommended for preclinical evaluation?

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- In vivo models : Assess oral bioavailability in Sprague-Dawley rats with plasma LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.